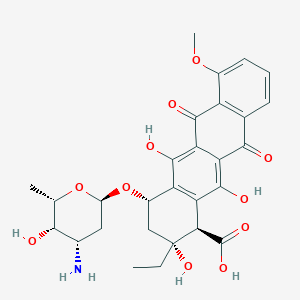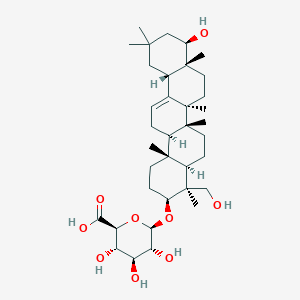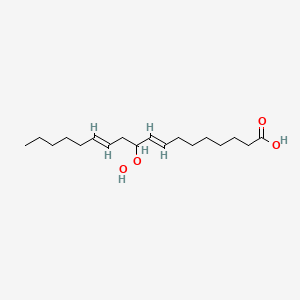![molecular formula C15H26O2 B1253129 7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene is a natural product found in Cryptomeria japonica, Chimonanthus praecox, and other organisms with data available.
Aplicaciones Científicas De Investigación
Renewable Polyurethanes from Plant-Oil-Derived Monomers
Research by Unverferth et al. (2013) discusses the use of a catalyzed polycondensation reaction involving fatty acid-derived dimethyl dicarbamates and diols as a non-isocyanate route to renewable polyurethanes. This process highlights the potential of utilizing plant-oil-derived dicarboxylic acids for sustainable polyurethane production (Unverferth, Kreye, Prohammer, & Meier, 2013).
Conformational Studies of MCP-1-enes
Akther et al. (2016) synthesized a series of MCP-1-enes, including 4,22-dihydroxy-1,2-dimethyl[2.10]MCP-1-ene, to study their conformational behavior. The structural analysis of these compounds provided insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical properties and potential applications of these compounds (Akther, Islam, Rahman, Georghiou, Matsumoto, Tanaka, Thuéry, Redshaw, & Yamato, 2016).
Synthesis and Structure of Polyfulvene Derivatives
Schönholzer et al. (1980) conducted research on the structure of cationic poly(6,6-dimethylfulvene) and related model compounds. Their work contributes to understanding the polymerization and potential applications of such fulvene derivatives in various scientific fields (Schönholzer, Slongo, Rentsch, & Neuenschwander, 1980).
Organocatalysis by Triazabicyclodecene
Pratt et al. (2006) investigated 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Their findings highlight the potential of TBD in catalyzing these reactions, offering a simple and accessible methodology for future studies in tailor-made polyesters (Pratt, Lohmeijer, Long, Waymouth, & Hedrick, 2006).
Synthesis of Cubebol from Carvone
Torii and Okamoto (1976) described the synthesis of cubebol from (−)-carvone, using key intermediates like 7,10-trans-2,6-epi-2-acetoxy-7-isopropyl-10-methyltricyclo[4.4.0.01,5]decan-4-one. This work demonstrates the potential of electrochemical acetoxylation in the synthesis of complex organic compounds (Torii & Okamoto, 1976).
Nanocatalysis with Triazabicyclo[4.4.0]dec-5-ene
Wu and Tian (2014) explored the immobilization of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene on magnetic γ-Fe2O3 nanoparticles as a recyclable nanocatalyst. This innovative approach is significant for the efficient and selective synthesis of organic carbonates, showcasing the potential of magnetic nanocatalysts in organic synthesis (Wu & Tian, 2014).
Spiro Compounds from Potato Tubers
Malmberg (1982) isolated new isoprenoid compounds, including 6,10-dimethylspiro[4,5]dec-6-ene-2,8-dione, from potato tubers infected with Phoma exigua. This research contributes to our understanding of natural product chemistry and the potential applications of these compounds in various fields (Malmberg, 1982).
Propiedades
Nombre del producto |
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3 |
Clave InChI |
SOZSXJHFVBBAOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C |
Sinónimos |
oplodiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)
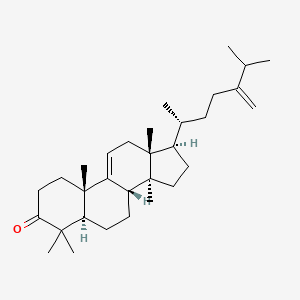
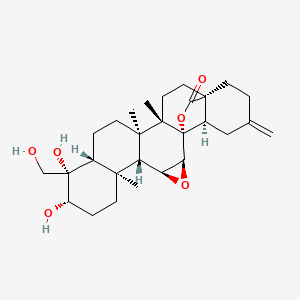
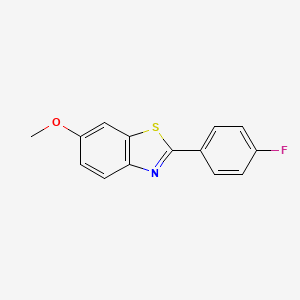
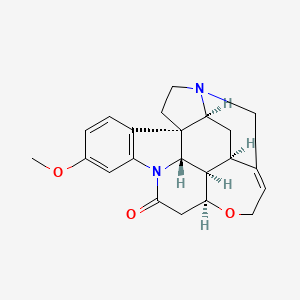
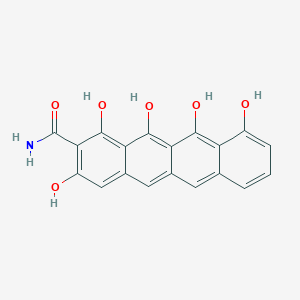
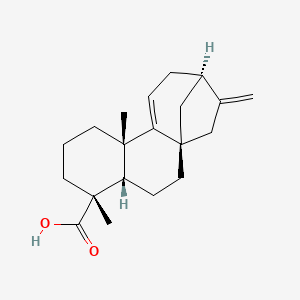
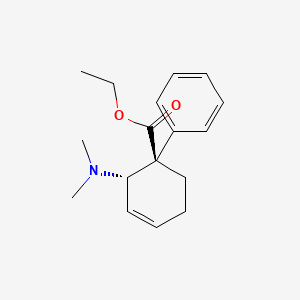
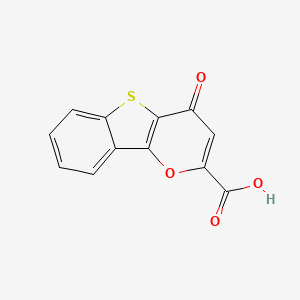
![2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile](/img/structure/B1253060.png)
